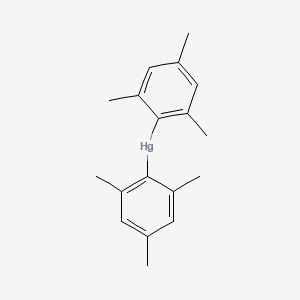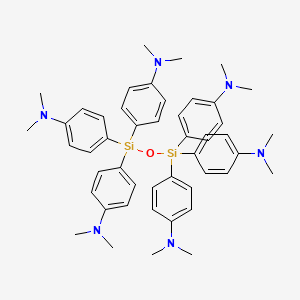
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is a unique organosilicon compound characterized by its six dimethylamino-substituted phenyl groups attached to a disiloxane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane typically involves the reaction of hexachlorodisiloxane with 4-(dimethylamino)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds depending on the electrophile used.
科学研究应用
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a reagent or catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane involves its ability to interact with various molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the disiloxane core provides structural stability. These interactions enable the compound to act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products.
相似化合物的比较
1,1,1,3,3,3-Hexaphenyldisiloxane: Lacks the dimethylamino groups, making it less versatile in terms of functional group interactions.
1,1,1,3,3,3-Hexakis(3-fluorobenzyl)disiloxane: Contains fluorine atoms, which can alter the compound’s reactivity and applications.
2,2-Diphenyl-1,1,1,3,3,3-hexamethyltrisilane: Features a trisilane core, providing different structural and electronic properties.
Uniqueness: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is unique due to its six dimethylamino-substituted phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
18841-08-2 |
|---|---|
分子式 |
C48H60N6OSi2 |
分子量 |
793.2 g/mol |
IUPAC 名称 |
4-[bis[4-(dimethylamino)phenyl]-tris[4-(dimethylamino)phenyl]silyloxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H60N6OSi2/c1-49(2)37-13-25-43(26-14-37)56(44-27-15-38(16-28-44)50(3)4,45-29-17-39(18-30-45)51(5)6)55-57(46-31-19-40(20-32-46)52(7)8,47-33-21-41(22-34-47)53(9)10)48-35-23-42(24-36-48)54(11)12/h13-36H,1-12H3 |
InChI 键 |
MYPJZIQPAAEQBE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O[Si](C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


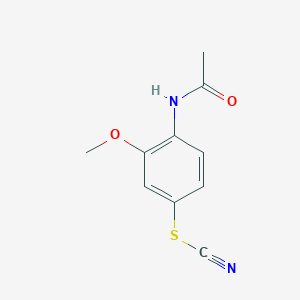

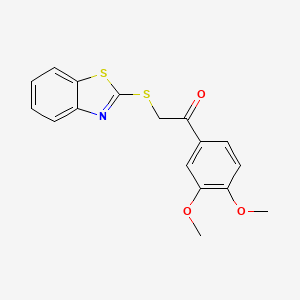
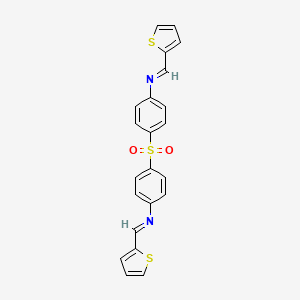

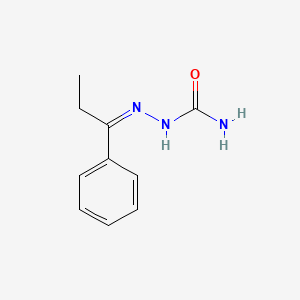
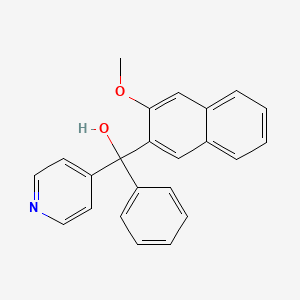

![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)


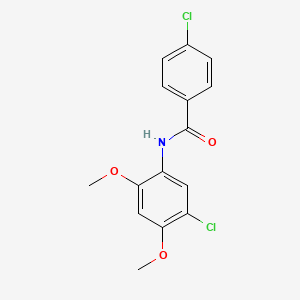
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)
